molecular formula C28H42N2Na2O23 B045909 Chondroitin Sodium Salt CAS No. 54328-35-7

Chondroitin Sodium Salt

Cat. No.: B045909
CAS No.: 54328-35-7
M. Wt: 820.6 g/mol
InChI Key: PJIUBKBHEGKTJL-UHFFFAOYSA-L
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Description

6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid is a complex organic compound with multiple hydroxyl, acetamido, and carboxylic acid functional groups. This compound is characterized by its intricate structure, which includes several tetrahydropyran rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the formation of the tetrahydropyran rings. The process typically includes:

    Formation of the Tetrahydropyran Rings: This can be achieved through cyclization reactions involving dihydroxy compounds and appropriate catalysts.

    Introduction of Acetamido Groups: Acetamido groups are introduced through acetylation reactions using acetic anhydride in the presence of a base.

    Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Carboxylation: Carboxylic acid groups are introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with substituted acetamido groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between carbohydrates and proteins. Its structure mimics that of certain natural carbohydrates, making it useful in glycosylation studies.

Medicine

In medicine, this compound has potential applications in drug development. Its acetamido and hydroxyl groups can interact with biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The acetamido groups can form hydrogen bonds with amino acids in proteins, while the hydroxyl groups can participate in hydrophobic interactions. The carboxylic acid groups can form covalent bonds with nucleophiles, leading to the formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

    3-Acetamido-2,4,6-triiodobenzoic acid: This compound has similar acetamido groups but differs in its aromatic structure and iodine atoms.

    4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: This compound shares the acetamido group but has a different cyclic structure and functional groups.

Uniqueness

The uniqueness of 6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid lies in its multiple tetrahydropyran rings and the presence of multiple functional groups, making it a versatile compound for various applications in scientific research and industry.

Biological Activity

Chondroitin sodium salt, commonly referred to as chondroitin sulfate (CS), is a glycosaminoglycan that plays a crucial role in maintaining the structural integrity of cartilage and connective tissues. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

Overview of this compound

Chondroitin sulfate is derived from animal cartilage, primarily from sources such as bovine, porcine, and marine organisms. It is characterized by its ability to attract water into the cartilage matrix, providing hydration and elasticity. The compound exists in various forms, including chondroitin-4-sulfate and chondroitin-6-sulfate, which exhibit differing biological activities depending on their source and purity.

Chondroitin sulfate exerts its biological effects through several mechanisms:

  • Anti-inflammatory Effects : CS inhibits the production of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which are involved in osteoarthritis (OA) pathology. Studies show that CS reduces the phosphorylation of p38 mitogen-activated protein kinase (p38MAPK) and signal-regulated kinase 1/2 (Erk1/2), leading to decreased inflammation in chondrocytes .
  • Cartilage Repair : CS stimulates the synthesis of proteoglycans and type II collagen, essential components for cartilage repair. This activity helps in maintaining cartilage structure and function .
  • Bone Resorption Inhibition : Research indicates that CS can suppress osteoclast formation and activity, thereby reducing bone resorption. Bovine-derived CS has shown consistent results in decreasing osteoclast activity at low concentrations .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of chondroitin sulfate in managing osteoarthritis symptoms:

StudySample SizeTreatment DurationOutcome
Kahan et al. (2009)6222 yearsSignificant reduction in joint space width loss (p < 0.0001)
Möller et al. (2010)1293 monthsBetter pain relief compared to placebo (p < 0.01)
Wildi et al. (2011)696 monthsLess cartilage volume loss (p = 0.03)
IBSA (2019)9491 daysDecreased pain levels with hpCS treatment

These studies collectively support the use of pharmaceutical-grade chondroitin sulfate at doses ranging from 400 mg to 1200 mg daily for effective pain relief and functional improvement in OA patients .

Safety Profile

Chondroitin sulfate is generally considered safe for long-term use, with a favorable side effect profile compared to non-steroidal anti-inflammatory drugs (NSAIDs). Clinical trials have reported minimal adverse effects, primarily gastrointestinal discomfort at higher doses . The FDA has classified chondroitin sodium sulfate as Generally Recognized As Safe (GRAS), indicating its safety for consumption at recommended levels .

Case Study 1: Efficacy in Knee Osteoarthritis

A randomized controlled trial involving 622 patients with knee OA assessed the impact of chondroitin sulfate over two years. Results indicated a significant reduction in joint space narrowing and improved quality of life metrics compared to placebo .

Case Study 2: Long-term Use

In a prospective observational study with over 800 participants using chondroitin sulfate for more than three months, researchers noted a marked decrease in NSAID usage due to effective pain management provided by CS .

Properties

IUPAC Name

disodium;6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O23.2Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIUBKBHEGKTJL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2Na2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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